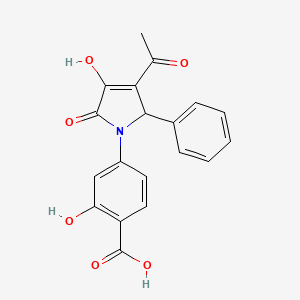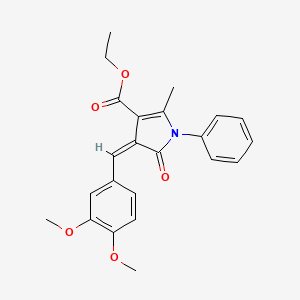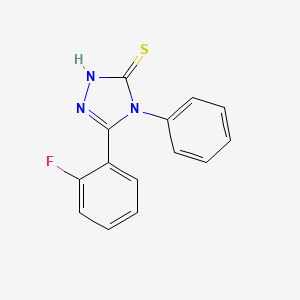![molecular formula C10H10N4OS B11543315 [(5-Methyl-2-oxoindol-3-yl)amino]thiourea](/img/structure/B11543315.png)
[(5-Methyl-2-oxoindol-3-yl)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Metil-2-oxoindol-3-il)amino]tiourea es un compuesto que pertenece a la clase de derivados del indol. Los derivados del indol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto, en particular, ha mostrado potencial en varias aplicaciones de investigación científica debido a su estructura química y propiedades únicas.
Métodos De Preparación
La síntesis de [(5-Metil-2-oxoindol-3-il)amino]tiourea generalmente implica la reacción de 5-metil-2-oxoindol con tiourea en condiciones específicas. Un método común implica el uso de ácido metanosulfónico como catalizador en condiciones de reflujo en metanol . La reacción procede a través de la formación de un intermedio, que luego experimenta reacciones adicionales para producir el producto final. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con optimizaciones para rendimiento y pureza.
Análisis De Reacciones Químicas
[(5-Metil-2-oxoindol-3-il)amino]tiourea experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Este compuesto puede ser oxidado usando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: El compuesto puede experimentar reacciones de sustitución, particularmente en el nitrógeno del indol o el azufre de la tiourea. Los reactivos comunes para estas reacciones incluyen haluros de alquilo y cloruros de acilo.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción de [(5-Metil-2-oxoindol-3-il)amino]tiourea involucra su interacción con objetivos moleculares específicos. En aplicaciones antimicrobianas, se cree que inhibe las enzimas bacterianas esenciales para la síntesis de la pared celular, lo que lleva a la muerte celular . En la investigación contra el cáncer, se ha demostrado que el compuesto interfiere con la división celular e induce apoptosis en las células cancerosas . Las vías moleculares exactas involucradas todavía están bajo investigación, pero estas interacciones resaltan el potencial del compuesto como agente terapéutico.
Comparación Con Compuestos Similares
[(5-Metil-2-oxoindol-3-il)amino]tiourea se puede comparar con otros derivados del indol y compuestos de tiourea. Los compuestos similares incluyen:
Ácido indol-3-acético: Una hormona vegetal con diferentes actividades biológicas.
Derivados de tiazol: Conocidos por sus propiedades antimicrobianas y anticancerígenas.
3-Amino-5-(indol-3-il)metilen-4-oxo-2-tioxotiazolidina: Otro compuesto con significativa actividad antibacteriana.
Propiedades
Fórmula molecular |
C10H10N4OS |
|---|---|
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
(2-hydroxy-5-methyl-1H-indol-3-yl)iminothiourea |
InChI |
InChI=1S/C10H10N4OS/c1-5-2-3-7-6(4-5)8(9(15)12-7)13-14-10(11)16/h2-4,12,15H,1H3,(H2,11,16) |
Clave InChI |
QSUCWNNIVUZPCI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(=C2N=NC(=S)N)O |
Solubilidad |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![17-(4-methoxyphenyl)-1-{(E)-[(2-methylphenyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11543247.png)
![3-Nitro-N'-[(E)-[5-nitro-2-(piperazin-1-YL)phenyl]methylidene]benzohydrazide](/img/structure/B11543248.png)
![4-(decyloxy)-N'-[(E)-(2-methyl-5-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11543251.png)
![N-(2,4-dichloro-5-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B11543256.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} (4-iodophenyl)carbamothioate](/img/structure/B11543264.png)


![2-Methoxy-6-[(E)-[(3-methylphenyl)imino]methyl]phenol](/img/structure/B11543283.png)
![3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}aniline](/img/structure/B11543292.png)
![2,4-dichloro-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11543293.png)
![N-benzyl-4-(morpholin-4-yl)-6-{(2E)-2-[4-(morpholin-4-yl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11543303.png)

![N'-[(E)-(3-bromo-2-hydroxynaphthalen-1-yl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11543316.png)
